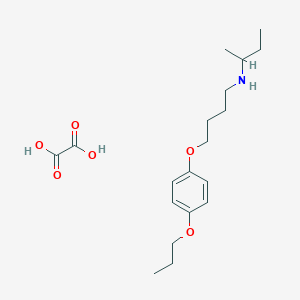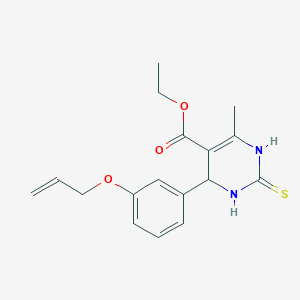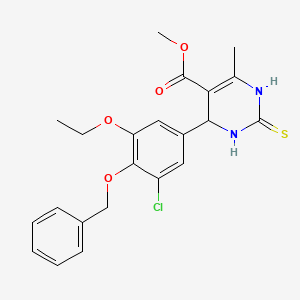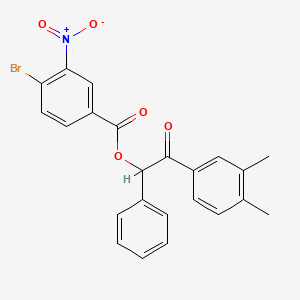![molecular formula C20H28ClNO6 B4042971 4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042971.png)
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Übersicht
Beschreibung
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a chlorinated phenoxypropyl group and an oxalic acid moiety, making it an interesting subject for chemical studies.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its effects on biological systems.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the chlorinated phenoxypropyl intermediate. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to form the desired compound. The final step involves the addition of oxalic acid to obtain the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The chlorinated phenoxy group may interact with enzymes or receptors, while the morpholine ring can influence the compound’s overall stability and reactivity. The oxalic acid moiety may also play a role in the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(4-Chlorophenoxy)propyl]-2,6-dimethylmorpholine
- 4-[3-(4-Bromophenoxy)propyl]-2,6-dimethylmorpholine
- 4-[3-(4-Methylphenoxy)propyl]-2,6-dimethylmorpholine
Uniqueness
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine is unique due to the presence of the prop-2-enyl group, which can impart different reactivity and biological activity compared to its analogs. This structural variation can lead to distinct interactions with molecular targets and different applications in research and industry.
Eigenschaften
IUPAC Name |
4-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2.C2H2O4/c1-4-6-16-11-17(19)7-8-18(16)21-10-5-9-20-12-14(2)22-15(3)13-20;3-1(4)2(5)6/h4,7-8,11,14-15H,1,5-6,9-10,12-13H2,2-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSKYCDETUYXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)Cl)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4042892.png)


![1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042924.png)
![Methyl 4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy]benzoate;oxalic acid](/img/structure/B4042930.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4042942.png)

![[2-(2-isopropyl-5-methylphenoxy)ethyl]dimethylamine oxalate](/img/structure/B4042959.png)
![Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate;oxalic acid](/img/structure/B4042968.png)
![[4-(2-fluorophenoxy)butyl]dimethylamine oxalate](/img/structure/B4042978.png)
![1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042980.png)

![3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B4042988.png)
